molecular formula C17H15ClFN5O4S B6423182 N-(2-chloro-6-fluorobenzyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide CAS No. 1091461-49-2

N-(2-chloro-6-fluorobenzyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B6423182
CAS No.: 1091461-49-2
M. Wt: 439.8 g/mol
InChI Key: VQJJOSVOXAOVAH-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzyl group substituted with chlorine and fluorine, an oxadiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Oxadiazole Ring Formation: The benzyl intermediate is then reacted with a thiosemicarbazide derivative to form the oxadiazole ring.

    Pyrimidine Ring Attachment: The oxadiazole intermediate is further reacted with a pyrimidine derivative to attach the pyrimidine ring.

    Final Coupling: The final step involves coupling the intermediate with N-methylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorine and fluorine atoms on the benzyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Materials Science: Its complex structure may lend itself to applications in the development of new materials with unique properties.

    Biological Research: The compound could be used as a tool in biological studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide
  • N-(2-fluorobenzyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide

Uniqueness

N-(2-chloro-6-fluorobenzyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can significantly influence its chemical properties and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O4S/c1-23(7-10-11(18)3-2-4-12(10)19)15(26)9-29-17-22-21-14(28-17)8-24-6-5-13(25)20-16(24)27/h2-6H,7-9H2,1H3,(H,20,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJJOSVOXAOVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)C(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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